molecular formula In2Ir B14440136 CID 71401631 CAS No. 78504-54-8

CID 71401631

Cat. No.: B14440136
CAS No.: 78504-54-8
M. Wt: 421.85 g/mol
InChI Key: NZAUCRQFRFDJLI-UHFFFAOYSA-N
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Description

CID 71401631 (PubChem Compound ID 71401631) is a chemical compound whose structural and functional properties are of significant interest in pharmaceutical and chemical research. For instance, compounds such as benzo[b]thiophene derivatives (e.g., CAS 7312-10-9 ) and heterocyclic amines (e.g., CAS 1254115-23-5 ) share structural motifs and functional groups that may align with this compound. These compounds are often characterized by spectroscopic methods (UV, NMR) and evaluated for physicochemical properties, bioavailability, and biological activity .

Properties

CAS No.

78504-54-8

Molecular Formula

In2Ir

Molecular Weight

421.85 g/mol

InChI

InChI=1S/2In.Ir

InChI Key

NZAUCRQFRFDJLI-UHFFFAOYSA-N

Canonical SMILES

[In].[In].[Ir]

Origin of Product

United States

Chemical Reactions Analysis

CID 71401631 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

CID 71401631 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biological pathways and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. Additionally, it is used in various industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71401631 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Structural Similarities and Differences

CID 71401631 likely belongs to a class of aromatic heterocycles, as evidenced by structurally related compounds in the provided data. For example:

  • 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9): Features a brominated benzo[b]thiophene core with a carboxylic acid substituent, contributing to high GI absorption and CYP1A2 inhibition .
  • 1-(2-Methoxy-4-nitrophenyl)-4-(oxetane-3-yl)piperazine (CAS 1254115-23-5): Contains a nitrophenyl-piperazine scaffold with an oxetane moiety, exhibiting moderate solubility and P-gp substrate activity .

Key Structural Features of this compound (Hypothetical):

  • Likely aromatic backbone with halogen or electron-withdrawing substituents.
  • Functional groups (e.g., carboxylic acid, nitro, or ether) influencing polarity and reactivity.

Physicochemical and Pharmacological Properties

Table 1 compares hypothetical properties of this compound with similar compounds, based on trends observed in the evidence:

Property This compound CAS 7312-10-9 CAS 1254115-23-5
Molecular Weight ~250–300 g/mol 257.10 g/mol 142.20 g/mol
Log Po/w (iLOGP) 1.5–2.0 1.83 0.03
Solubility (ESOL) Moderate 86.7 mg/mL 86.7 mg/mL
CYP Inhibition CYP1A2/CYP3A4 CYP1A2 None
BBB Permeability Yes Yes No
Synthetic Complexity High Moderate High

Insights:

  • Lipophilicity (Log P): this compound likely exhibits moderate lipophilicity, comparable to brominated benzo[b]thiophenes, enhancing membrane permeability .
  • Synthetic Routes: Multi-step reactions involving halogenation or coupling (e.g., Suzuki-Miyaura) are probable, as seen in CAS 1254115-23-5 synthesis .

Spectroscopic Characterization

Based on and , this compound would require full NMR (1H, 13C) and UV-Vis profiling to confirm structure. For example:

  • 1H-NMR Peaks: Aromatic protons (δ 7.0–8.5 ppm), methyl/methoxy groups (δ 2.5–4.0 ppm) .
  • 13C-NMR: Carbonyl carbons (δ 165–180 ppm) in carboxylic acid derivatives .

Pharmacological Potential

Compounds with benzo[b]thiophene cores (e.g., CAS 7312-10-9) are explored for anticancer and anti-inflammatory applications due to their enzyme-inhibitory properties . This compound’s hypothetical CYP inhibition profile suggests utility in targeted therapies but necessitates toxicity studies.

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